molecular formula C21H21ClN4O B2669389 N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251626-68-2

N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2669389
CAS No.: 1251626-68-2
M. Wt: 380.88
InChI Key: YRXLXLSPXSKGDM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidine ring, and a naphthyridine core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Attachment of the Piperidine Ring: The piperidine ring is attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine
  • N-(4-bromophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine
  • N-(4-methylphenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine

Uniqueness

N-(4-chlorophenyl)-7-methyl-3-(piperidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

[4-(4-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-14-5-10-17-19(25-16-8-6-15(22)7-9-16)18(13-23-20(17)24-14)21(27)26-11-3-2-4-12-26/h5-10,13H,2-4,11-12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXLXLSPXSKGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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